N-(4-Methylsulfanyl-butyl)phthalimide
Description
It serves as a critical intermediate in organic synthesis, particularly in the production of sulforaphane (SFN), a bioactive compound with anticancer properties. The compound is synthesized via a nucleophilic substitution reaction between 1-bromo-4-N-(phthalimido)butane and sodium methyl mercaptide, followed by deprotection with hydrazine hydrate to yield 4-(methylsulfanyl)butan-1-amine, a precursor for SFN . Its structure features a phthalimide group attached to a butyl chain terminated with a methylsulfanyl (-SCH₃) moiety, which influences its reactivity and applications in sulfur chemistry.
Properties
CAS No. |
52096-68-1 |
|---|---|
Molecular Formula |
C13H15NO2S |
Molecular Weight |
249.33 g/mol |
IUPAC Name |
2-(4-methylsulfanylbutyl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H15NO2S/c1-17-9-5-4-8-14-12(15)10-6-2-3-7-11(10)13(14)16/h2-3,6-7H,4-5,8-9H2,1H3 |
InChI Key |
GBTBJCDZIYEDAI-UHFFFAOYSA-N |
SMILES |
CSCCCCN1C(=O)C2=CC=CC=C2C1=O |
Canonical SMILES |
CSCCCCN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Phthalimide Derivatives
2.2 Physical and Chemical Properties
*Calculated based on formula C₁₂H₁₃NO₂S.
Research Findings and Trends
- Synthetic Efficiency : The target compound’s synthesis (yield ~75–85%) is comparable to N-(4-Bromobutyl)phthalimide’s (~80%) but requires milder conditions due to the methyl mercaptide’s nucleophilicity .
- Biological Activity : Phthalimides with aromatic substituents (e.g., N-(4-methylphenyl)phthalimide) exhibit moderate antioxidant activity (DPPH IC₅₀: 1.30 mg/mL), though aliphatic derivatives like this compound are less studied in this context .
- Industrial Relevance : Bromine- and chlorine-substituted phthalimides dominate pharmaceutical applications, while sulfur-containing variants are niche intermediates in bioactive molecule synthesis .
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